4-Ethoxycyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxycyclohexane-1-carbaldehyde is a cyclic compound . The carbons of the molecule are arranged in the form of a ring . It is also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms . The molecular formula of this compound is C9H16O2.
Molecular Structure Analysis
Cycloalkanes, such as this compound, only contain carbon-hydrogen bonds and carbon-carbon single bonds . In cycloalkanes, the carbon atoms are joined in a ring . The general formula for a cycloalkane is CnH2n .
Scientific Research Applications
Synthesis of Complex Molecules
4-Ethoxycyclohexane-1-carbaldehyde and similar compounds have been used extensively in the synthesis of complex organic structures. For instance, Dyachenko (2005) demonstrated the use of cyclohexene-4-carbaldehyde in synthesizing various compounds like 4H-chromenes, 4H-thiopyrans, and hexahydroquinolines through cyclocondensation (Dyachenko, 2005). Similarly, Suzuki et al. (2004) described a one-pot synthesis of 1-methoxycanthin-6-one from β-carboline-1-carbaldehyde, showcasing the versatility of these aldehydes in organic synthesis (Suzuki et al., 2004).
Dual Functionality in Synthesis
Alcaide and Almendros (2002, 2001) highlighted the dual functionality of 4-oxoazetidine-2-carbaldehydes, which act as both protected α-amino aldehydes and masked β-amino acids. Their research underlines the use of these compounds in the synthesis of amino acids, β-lactams, and natural products, emphasizing their significant role in stereocontrolled synthesis (Alcaide & Almendros, 2001).
Catalysis and Chemical Transformations
The use of this compound and its analogs extends to catalysis and chemical transformations. For example, Constable et al. (2009) explored enantioselective catalysts for the Henry reaction, demonstrating the transformation of aromatic aldehydes into β-hydroxynitro derivatives (Constable et al., 2009).
Photophysical Properties
Yin et al. (2016) investigated the photophysical properties of molecules like 1-hydroxypyrene-2-carbaldehyde, which is structurally similar to this compound. They provided insights into excited-state intramolecular proton transfer and its implications for understanding molecular behavior under excitation (Yin et al., 2016).
Properties
IUPAC Name |
4-ethoxycyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9-5-3-8(7-10)4-6-9/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQILSKYKEZHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(CC1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.